3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Description
This compound belongs to the furo[3,2-c]chromen-4-one family, characterized by a fused furan-coumarin scaffold. Its structure features a 2,3-dimethoxyphenyl group at position 3 and a 2-methoxyethylamino substituent at position 2 of the chromenone core. The compound’s synthesis likely involves cyclization and substitution reactions, as seen in related furochromenone derivatives .
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMHOQJACUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a member of the furochromone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Furochromones have been investigated for their potential anticancer properties. Studies have shown that various derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives of furochromones have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and other tumor cell lines, often through mechanisms involving apoptosis and cell cycle arrest.
Anticholinesterase Activity
The compound's structural features suggest potential activity against cholinesterases, which are crucial in neurodegenerative diseases like Alzheimer's. Research indicates that furochromone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying potency. For example, some derivatives showed IC50 values in the range of 10-20 μM, indicating moderate inhibition compared to known standards like donepezil (IC50 = 0.02 μM) .
Antioxidant Properties
Furochromones are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against cellular damage. This activity is particularly relevant in the context of aging and chronic diseases.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of furochromones. These compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways. For instance, certain furochromone derivatives were shown to inhibit COX-2 and LOX-15 with IC50 values indicating moderate to high efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR of furochromones is crucial for optimizing their biological activity. Key factors influencing their efficacy include:
- Substituent Position : The position of substituents on the phenyl ring significantly affects biological activity. Electron-withdrawing groups tend to enhance inhibitory effects on cholinesterases.
- Functional Groups : The presence of methoxy groups has been linked to increased antioxidant activity and improved interaction with target enzymes.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with various biological targets, revealing important binding interactions that correlate with their observed activities .
Table 1: Summary of Biological Activities of Furochromone Derivatives
| Activity Type | Compound Example | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | 3b | 15.2 μM | |
| Anticholinesterase | 3e | 5.4 μM | |
| Antioxidant | Various | Not specified | |
| Anti-inflammatory | 2b | 9.2 μM |
Case Studies
- In Vitro Studies on MCF-7 Cells : A study evaluated the cytotoxic effects of various furochromone derivatives on MCF-7 cells, demonstrating that certain modifications led to enhanced cytotoxicity and apoptosis induction.
- Cholinesterase Inhibition : Another study focused on the inhibition of AChE and BChE by furochromone derivatives, revealing that compounds with halogen substitutions exhibited stronger inhibitory effects compared to their non-substituted counterparts.
- Antioxidant Activity Assessment : Research conducted using DPPH radical scavenging assays confirmed that several furochromone derivatives possess significant antioxidant potential, correlating with their structural features.
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Activity: Methoxy and aminoethyl groups enhance both solubility and target binding, as seen in fluorescence sensors (FH) and antifungal agents (compound 13) .
Synthetic Flexibility: Yb(OTf)₃-catalyzed methods enable one-pot synthesis of furochromenones with diverse substituents, though yields vary (37–72%) .
Stability Considerations : Substituents at C-3 (e.g., dimethoxyphenyl) resist tautomerization, improving stability under acidic conditions compared to unsubstituted analogs .
Q & A
Basic Question: What synthetic strategies are commonly employed for synthesizing 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted coumarin or chromenone precursors. Key steps include:
- Cyclocondensation : Formation of the furochromenone core via cyclization of appropriate ketones or aldehydes with hydroxylamine derivatives (e.g., NHOH·HCl) under acidic or basic conditions .
- Functionalization : Introduction of the 2-methoxyethylamino group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., DMF, chloroform) and catalysts like KCO .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (50–70°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aldehyde to hydroxylamine) improves yields. Monitoring via TLC and purification by recrystallization or column chromatography ensures product purity .
Advanced Question: How can researchers resolve discrepancies in fluorescence quenching efficiency when studying metal-ion interactions with this compound?
Methodological Answer:
Fluorescence quenching data inconsistencies often arise from solvent effects, competing ligands, or pH variations. To address this:
- Solvent Screening : Test polar (acetonitrile) vs. non-polar (toluene) solvents, as solvent polarity impacts the compound’s excited-state behavior and metal-ion coordination .
- Stern-Volmer Analysis : Calculate quenching constants (K) to differentiate static (binding-induced) vs. dynamic (collisional) quenching. A linear Stern-Volmer plot suggests a single mechanism, while upward curvature indicates mixed modes .
- Competitive Titration : Add chelating agents (e.g., EDTA) to confirm specificity for target ions (e.g., Fe) and rule out interference from background ions (Mg, Ca) .
Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity, with methoxy (-OCH) and amino (-NH-) groups showing characteristic shifts (e.g., δ 3.2–3.8 ppm for methoxy, δ 1.5–2.5 ppm for ethylamino protons) .
- UV-Vis and Fluorescence Spectroscopy : Identify π→π* transitions (λ ~300–400 nm) and emission profiles (λ ~450–550 nm) to assess electronic properties and sensing capabilities .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 425.12) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model ligand-receptor binding. Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and dock into target active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Run 50–100 ns MD trajectories in explicit solvent (TIP3P water) to assess binding stability, hydrogen bonding, and hydrophobic interactions. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Modify substituents (e.g., methoxy groups, amino linkers) in silico to predict effects on bioactivity. Compare with experimental IC values from enzyme inhibition assays .
Basic Question: What are the best practices for evaluating the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical for furochromenones) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
- pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours. LC-MS identifies hydrolysis products (e.g., cleavage of the methoxyethylamino group at pH <3) .
Advanced Question: How can researchers address contradictory data in biological activity studies, such as inconsistent antimicrobial results?
Methodological Answer:
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing. Ensure consistent inoculum size (1–5 × 10 CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Resazurin Microplate Assay : Quantify metabolic inhibition via fluorometric readouts (λ 530 nm, λ 590 nm) to reduce subjectivity in endpoint determination .
- Membrane Permeability Studies : Combine with propidium iodide uptake assays to differentiate bactericidal vs. static effects and validate target engagement .
Basic Question: What crystallographic methods are used to determine the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., acetone/hexane). Collect data on a diffractometer (MoKα radiation, λ = 0.71073 Å) and solve structures using SHELX .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing motifs and stability .
- Cambridge Structural Database (CSD) Comparison : Compare bond lengths/angles with analogous furochromenones to validate structural accuracy .
Advanced Question: How can researchers design derivatives to enhance selectivity for specific biological or chemical targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxyethylamino group with sulfonamide or piperazine moieties to modulate solubility and target affinity .
- Fragment-Based Design : Use X-ray co-crystal structures to identify key binding motifs. Introduce halogen atoms (F, Cl) at the 2,3-dimethoxyphenyl ring for enhanced hydrophobic interactions .
- QSAR Modeling : Train models on datasets of chromenone derivatives to predict logP, polar surface area, and ADMET properties for lead optimization .
Basic Question: What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
Methodological Answer:
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) using a DB-5 column and EI ionization .
- ICP-OES : Quantify metal catalyst residues (e.g., Pd, Cu) below 10 ppm .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Chiralpak AD-H column) .
Advanced Question: How can time-resolved fluorescence spectroscopy elucidate the compound’s excited-state dynamics in sensor applications?
Methodological Answer:
- Time-Correlated Single Photon Counting (TCSPC) : Measure fluorescence lifetimes (τ) in the presence/absence of quenchers (e.g., Fe). A decrease in τ indicates dynamic quenching .
- Global Analysis : Fit decay curves to multi-exponential models (e.g., τ = 1.2 ns, τ = 4.5 ns) to identify coexisting excited-state species .
- Anisotropy Measurements : Assess rotational diffusion changes upon metal binding, correlating with conformational rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
